5-(Methylsulfonyl)-2-pyridinecarboxylic acid - 1186663-48-8

5-(Methylsulfonyl)-2-pyridinecarboxylic acid

Catalog Number: EVT-2953094
CAS Number: 1186663-48-8
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Introduction of Methylsulfonyl Group: The synthesis of 2-(methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives involved introducing the methylsulfonyl group through a sequence of sulfochlorination, reduction, and methylation on substituted benzoic acid derivatives []. This methodology could be adapted for the synthesis of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid, starting from a suitable precursor like 5-methyl-2-pyridinecarboxylic acid.

  • Nucleophilic Substitution: The reactivity of pyrimidine rings, as highlighted in the synthesis of 5-amino-2-methylsulfonyl-4-pyrimidinecarboxylates [], suggests a potential route for introducing substituents onto the pyridine ring of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid. By utilizing appropriate nucleophiles, diverse derivatives could be synthesized.

  • Formation of Esters and Amides: Methodologies for synthesizing esters and amides of structurally similar compounds, such as those described for 3,3'-dithiodi-2-pyridinecarboxylic acid [] and 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid [], could be applied to 5-(Methylsulfonyl)-2-pyridinecarboxylic acid. This could involve reacting the acid with alcohols or amines under appropriate conditions.

Medicinal Chemistry:

  • Antihypertensive Activity: The synthesis and evaluation of 5-thio-2-pyridinecarboxylic acid derivatives as antihypertensive agents [] suggest that incorporating a methylsulfonyl group at the 5-position of the pyridine ring could yield compounds with similar or improved biological activity.

  • Enzyme Inhibition: The presence of a methylsulfonyl group in potent and selective cyclooxygenase-2 (COX-2) inhibitors, specifically 2‐benzoyl‐5‐methylsulfonyl‐1‐phenyl‐1H‐indoles [], suggests that 5-(Methylsulfonyl)-2-pyridinecarboxylic acid derivatives could also exhibit enzyme inhibitory properties. This warrants further investigation.

Enzyme Inhibition:

  • COX-2 Inhibition: The methylsulfonyl group is present in a series of potent and selective COX-2 inhibitors [], suggesting that incorporating this group into the structure of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid could result in compounds with COX-2 inhibitory activity.

  • DPP-IV Inhibition: The development of ABT-279 [], a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor containing a methylsulfonyl group, further highlights the potential of this functional group in enzyme inhibition.

Structure-Activity Relationship (SAR):

  • Influence of Substituents: Research on 2-(methyl-5-(methylsulfonyl)benzoyl)guanidine Na+/H+ antiporter inhibitors showed that variations in the substituent at the 4-position significantly affected activity []. This highlights the importance of exploring different substituents on the pyridine ring of 5-(Methylsulfonyl)-2-pyridinecarboxylic acid to optimize its potential biological effects.

  • Conformational Restriction: The introduction of a 2-methyl group in 2-(methyl-5-(methylsulfonyl)benzoyl)guanidine derivatives led to enhanced inhibitory activity compared to their demethylated counterparts due to conformational restriction of the acylguanidine chain []. This suggests that incorporating similar structural features in 5-(Methylsulfonyl)-2-pyridinecarboxylic acid derivatives could be beneficial.

Chemical Reactions Analysis
  • Formulation Challenges: The development of chemically stable formulations for (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid, a compound containing a methylsulfonyl group, involved overcoming challenges related to lactone formation and oxidation []. Similar stability considerations might apply to 5-(Methylsulfonyl)-2-pyridinecarboxylic acid and its derivatives during formulation development.

Compound Description: This compound serves as a synthetic precursor for various derivatives studied for their antihypertensive activity. [] Researchers have explored substitutions on the amino group at the 5-position to optimize this activity. []

Compound Description: This specific derivative of 5-amino-2-pyridinecarboxylic acid exhibits potent antihypertensive activity in studies involving spontaneously hypertensive rats. [] It was selected for further evaluation in preclinical toxicity studies for potential therapeutic development. []

Compound Description: This compound is a key intermediate in synthesizing a range of derivatives, many of which demonstrated promising antihypertensive activity when tested in spontaneously hypertensive rats. [] The derivatives typically involve modifications at the sulfur atom. []

5-[(m-Trifluorobenzyl)thio]-2-pyridinecarboxylic acid and its sulfoxide

Compound Description: These two compounds, derived from 5-thio-2-pyridinecarboxylic acid, emerged as promising leads for their antihypertensive activity in spontaneously hypertensive rats, prompting further biological evaluation. []

2-Methyl-3-hydroxy-4-pyridinecarboxylic acid (DT2)

Compound Description: DT2 is a synthetic compound investigated as a potential chelating agent for iron and aluminum. [] While it exhibits lower complexation efficiency compared to existing chelators, it shows promise due to its lower toxicity. []

Compound Description: DT0 serves as a structural analogue of DT2, lacking the methyl group at the 2-position. [] It exhibits a lower complexation efficiency towards iron and aluminum compared to DT2. []

Compound Description: This compound and its ester derivatives have been investigated for their reactivity with amines, revealing an interesting pattern of inverse reactivity at different positions of the pyrimidine ring. []

(E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid

Compound Description: This compound, with its complex structure, is a potent HMG-CoA reductase inhibitor. [, , , ] Research has focused on developing stable formulations, including exploring various crystalline salts to improve its pharmaceutical properties. [, , , ]

Compound Description: MSPPOH is a specific inhibitor of epoxyeicosatrienoic acid-producing epoxidases. [] It was used in combination with other drugs in a study aiming to establish a rat model of neurovascular uncoupling. []

Fusaric acid (5-Butyl-2-pyridinecarboxylic acid)

Compound Description: Produced by the plant pathogen Fusarium oxysporum f. sp. vasinfectum race 4, fusaric acid is a phytotoxin. [] It exhibits toxicity towards cotton plants and potentially contributes to the pathogen's competitiveness in the soil. []

Compound Description: This compound is a metabolite of fusaric acid, produced by the soil microbe Mucor rouxii. [] Notably, 8-hydroxyfusaric acid exhibits significantly lower phytotoxicity to cotton compared to fusaric acid. []

2-Nitro-4-methylsulfonyl benzoic acid (NMSBA)

Compound Description: NMSBA is a product of the catalytic oxidation of 2-nitro-4-methylsulfonyltoluene. [] Research has focused on optimizing the catalytic process for efficient NMSBA production. []

2-Nitro-4-methylsulfonyltoluene (NMST)

Compound Description: NMST serves as the starting material for the synthesis of NMSBA via a catalytic oxidation process. [] Research aims to develop efficient and selective methods for this transformation. []

Properties

CAS Number

1186663-48-8

Product Name

5-(Methylsulfonyl)-2-pyridinecarboxylic acid

IUPAC Name

5-methylsulfonylpyridine-2-carboxylic acid

Molecular Formula

C7H7NO4S

Molecular Weight

201.2

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)

InChI Key

UYAWBLWKUAJDRG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CN=C(C=C1)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.